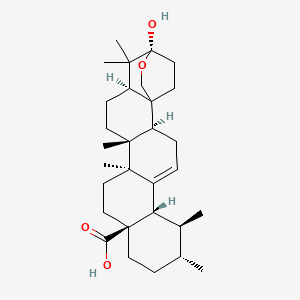

Lantic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22626-26-2 |

|---|---|

Molecular Formula |

C30H46O4 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(2S,6S,7S,8R,11S,14S,15R,18R,20R)-20-hydroxy-7,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-18-9-12-28(24(31)32)14-13-26(5)20(23(28)19(18)2)7-8-22-27(26,6)11-10-21-25(3,4)30(33)16-15-29(21,22)17-34-30/h7,18-19,21-23,33H,8-17H2,1-6H3,(H,31,32)/t18-,19+,21+,22+,23+,26-,27-,28+,29?,30-/m1/s1 |

InChI Key |

WFSVWMKYCNCEAW-AAPRJYRRSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5C46CC[C@](C5(C)C)(OC6)O)C)[C@@H]2[C@H]1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C2C1C)C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lantic acid; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Biochemical Journey of Lactic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactic acid, a seemingly simple organic molecule, has held a central and often controversial role in the annals of biochemistry. Initially identified as a waste product of cellular metabolism, its significance has been profoundly re-evaluated over the past two centuries. This technical guide provides an in-depth exploration of the pivotal discoveries that have shaped our understanding of lactic acid, from its initial isolation to its contemporary recognition as a key metabolic fuel and signaling molecule. This document details the historical timeline, key experimental protocols, quantitative data, and the intricate signaling pathways in which lactic acid participates.

The Dawn of Discovery: From Sour Milk to Muscle Fatigue

The story of lactic acid begins in the late 18th century with its initial isolation and continues through the 19th and early 20th centuries with discoveries that linked it to muscle contraction and fermentation.

Carl Wilhelm Scheele (1780): The First Isolation

The first milestone in the history of lactic acid was its isolation from sour milk in 1780 by the Swedish chemist Carl Wilhelm Scheele.[1][2][3][4] He named the impure, brown syrup he obtained "Mjölksyra," meaning "milk acid."[2]

Experimental Protocol: Scheele's Isolation of Lactic Acid from Sour Milk (Reconstructed)

-

Sourcing: Obtain a significant quantity of sour milk.

-

Precipitation of Casein: Add a calcium hydroxide solution (limewater) to the sour milk to neutralize the lactic acid, forming calcium lactate, and to precipitate the casein protein.

-

Filtration: Filter the mixture to remove the precipitated casein and other solids, retaining the whey containing the dissolved calcium lactate.

-

Concentration: Evaporate a large portion of the water from the whey to concentrate the calcium lactate solution.

-

Crystallization: Allow the concentrated solution to cool, promoting the crystallization of calcium lactate.

-

Purification of Calcium Lactate: Redissolve the crude calcium lactate crystals in hot water and recrystallize to improve purity.

-

Liberation of Lactic Acid: Treat the purified calcium lactate with a solution of oxalic acid. This causes the precipitation of insoluble calcium oxalate, leaving free lactic acid in the solution.

-

Final Isolation: Filter out the calcium oxalate precipitate. The resulting solution is an aqueous solution of lactic acid. Gentle evaporation of the water would yield the impure, syrupy lactic acid that Scheele described.

Jöns Jacob Berzelius (c. 1808): A Link to Muscular Exertion

Nearly three decades after Scheele's discovery, another Swedish chemist, Jöns Jacob Berzelius, made a groundbreaking discovery that expanded the relevance of lactic acid beyond fermented dairy. Around 1808, he found lactic acid in the muscle tissue of hunted stags, establishing a crucial link between this organic acid and physical exertion.[1] This was the first indication that lactic acid was a product of animal metabolism.

Experimental Protocol: Berzelius's Extraction of Lactic Acid from Muscle (Reconstructed)

The precise methods used by Berzelius are not extensively documented, but a plausible reconstruction based on the chemical knowledge of the era is as follows:

-

Sample Preparation: Obtain fresh muscle tissue from an animal that has undergone significant physical exertion (e.g., a hunted stag).

-

Extraction: Mince or grind the muscle tissue and extract it with a solvent, likely hot water or ethanol, to draw out soluble compounds.

-

Protein Removal: Treat the extract with a precipitating agent, such as lead acetate, to remove proteins and other interfering substances.

-

Filtration: Filter the mixture to separate the precipitated solids from the liquid extract containing lactate.

-

Removal of Precipitating Agent: Treat the filtrate with hydrogen sulfide to precipitate the lead as lead sulfide, which is then removed by filtration.

-

Concentration and Isolation: The resulting solution would be concentrated by evaporation. Berzelius would have then likely used techniques similar to Scheele's, such as forming a calcium or zinc salt of the acid, to further purify and identify it as lactic acid.

Louis Pasteur (1857): The Microbial Connection

The mid-19th century witnessed a paradigm shift in the understanding of fermentation, largely due to the pioneering work of French chemist and microbiologist Louis Pasteur. In 1857, while investigating issues at a local distillery, Pasteur demonstrated that the souring of milk and the production of lactic acid were the result of the metabolic activity of living microorganisms.[5][6][7] He proposed the existence of a "lactic yeast" (now known to be bacteria) responsible for this transformation, challenging the prevailing belief that fermentation was a purely chemical process.[5][6]

Experimental Protocol: Pasteur's Lactic Acid Fermentation Experiment

Pasteur's experiments were elegantly designed to demonstrate the role of microorganisms in fermentation. A representative protocol is outlined below:

-

Preparation of a Sterile Medium: A nutrient-rich broth, such as a sugar solution with yeast ash and nitrogenous compounds, is prepared and boiled to kill any existing microorganisms. This sterile broth is placed in a swan-neck flask, which allows air to enter but traps airborne dust and microbes in its curved neck.

-

Inoculation: A small amount of a gray substance observed in successful lactic acid fermentations is introduced into the sterile broth.

-

Incubation: The flask is incubated at a temperature suitable for fermentation.

-

Observation: Over time, the clear broth becomes turbid, indicating microbial growth. Chemical analysis of the broth reveals the conversion of sugar into lactic acid.

-

Microscopic Examination: A drop of the fermented broth is examined under a microscope, revealing the presence of small, globular, or elongated microorganisms, distinct from the yeast seen in alcoholic fermentation.

-

Control: A swan-neck flask containing the same sterile broth but not inoculated serves as a control. This flask remains clear and does not undergo lactic acid fermentation, demonstrating that the process is not spontaneous but requires the introduction of the specific microorganisms.

The Golden Age of Muscle Biochemistry: Meyerhof, Hill, and the Coris

The early 20th century marked a period of intense investigation into the biochemistry of muscle contraction, with lactic acid at the forefront of these studies.

Meyerhof and Hill (1922): Energetics of Muscle Contraction

Otto Meyerhof and Archibald Hill were awarded the Nobel Prize in Physiology or Medicine in 1922 for their work on the relationship between oxygen consumption, heat production, and lactic acid metabolism in muscle.[8][9][10][11] Using isolated frog muscle preparations, they established that glycogen was the precursor to lactic acid and that this process occurred anaerobically.[8][9] Hill's precise thermoelectric measurements showed that heat was produced during both the contraction and recovery phases of muscle activity.[11][12][13] Meyerhof's chemical analyses demonstrated that while some lactic acid was oxidized during recovery, a significant portion was reconverted to glycogen.[8][9]

Experimental Protocol: Meyerhof and Hill's Frog Muscle Experiments (Generalized)

Meyerhof and Hill employed a combination of physiological, thermal, and biochemical measurements on isolated frog sartorius muscles.

A. Muscle Preparation and Stimulation:

-

Dissection: A frog sartorius muscle is carefully dissected and mounted in a chamber with electrodes for electrical stimulation.

-

Stimulation: The muscle is stimulated with a series of electrical pulses to induce contraction and fatigue. The stimulation can be performed under aerobic (in the presence of oxygen) or anaerobic (in an atmosphere of nitrogen) conditions.

B. Hill's Thermoelectric Measurements:

-

Apparatus: A highly sensitive thermopile, consisting of multiple thermocouples, is used to detect minute changes in muscle temperature.[12][13]

-

Measurement: The thermopile is placed in close contact with the muscle. The temperature changes during and after muscle contraction are recorded using a sensitive galvanometer.

-

Data Analysis: The heat produced during the initial contraction phase (anaerobic) and the subsequent recovery phase (aerobic) are quantified.

C. Meyerhof's Biochemical Analysis:

-

Sample Collection: At various stages (rest, after stimulation, during recovery), the muscle is rapidly frozen in liquid air to halt metabolic processes.

-

Lactic Acid Quantification: The frozen muscle is ground and extracted. The lactic acid content of the extract is determined using a chemical method, such as titration or a colorimetric assay. Early methods involved the oxidation of lactic acid to acetaldehyde, which could then be quantified.

-

Glycogen Measurement: The glycogen content of the muscle is also measured to establish its relationship with lactic acid formation.

Carl and Gerty Cori (1929): The Cori Cycle

In 1929, Carl and Gerty Cori elucidated the metabolic pathway that connects lactic acid production in the muscle with glucose synthesis in the liver, a process that became known as the Cori cycle.[14][15][16][17] Their work demonstrated that lactate was not simply a waste product but a crucial part of a metabolic loop that recycles a key energy substrate.[14][15][16] For this and their broader work on carbohydrate metabolism, they were awarded the Nobel Prize in Physiology or Medicine in 1947.[14][16][17]

Experimental Workflow: Elucidation of the Cori Cycle

The Coris' research involved a series of in vivo experiments using animal models, likely rats, to trace the fate of glucose and lactate.

A Paradigm Shift: Lactate as a Fuel and Signaling Molecule

For much of the 20th century, lactic acid was viewed as a metabolic dead-end and the primary cause of muscle fatigue. However, beginning in the 1980s, a new understanding of lactate's role began to emerge.

The Lactate Shuttle Hypothesis

Proposed by George Brooks in the 1980s, the lactate shuttle hypothesis revolutionized the perception of lactate.[18] This concept posits that lactate is continuously produced and utilized in various cells and tissues under both aerobic and anaerobic conditions.[18] Lactate produced in one cell can be transported to another to be used as an oxidative fuel or as a gluconeogenic precursor.[18] This includes both cell-to-cell shuttles (e.g., from glycolytic muscle fibers to oxidative muscle fibers or the heart) and intracellular shuttles (e.g., from the cytosol to the mitochondria).[18][19][20][21]

Lactate as a Signaling Molecule

In recent years, lactate has been recognized as a signaling molecule, or "lactormone," that can influence a variety of cellular processes.[21] It can exert its effects through various mechanisms, including binding to the G protein-coupled receptor GPR81 (also known as HCAR1), which is expressed in adipocytes, immune cells, and some cancer cells.[22][23][24][25][26] Activation of GPR81 by lactate can lead to the inhibition of lipolysis, modulation of immune responses, and other signaling cascades.[22][23][26]

Quantitative Data on Lactic Acid

The concentration of lactic acid in various tissues and fluids is a critical indicator of metabolic state. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of Lactic Acid Isomers

| Property | L-Lactic Acid | D-Lactic Acid | DL-Lactic Acid (Racemic) |

| Molar Mass | 90.08 g/mol [27] | 90.08 g/mol [27] | 90.08 g/mol [27] |

| Melting Point | 53 °C | 53 °C | 16.8 °C[6] |

| Boiling Point | 122 °C at 15 mmHg[27] | 122 °C at 15 mmHg[27] | 122 °C at 15 mmHg[27] |

| pKa | 3.86[27] | 3.86[27] | 3.86[27] |

| Solubility in Water | Miscible[27] | Miscible[27] | Miscible[27] |

| Biological Significance | Major isomer in humans[19][28] | Produced by some bacteria[19][28] | Mixture of both isomers[27] |

Table 2: Lactate Concentrations in Human Tissues and Blood

| Condition | Blood Lactate (mmol/L) | Muscle Lactate (mmol/kg dry wt) |

| Resting | 1-2[27] | ~4-5 |

| Moderate Exercise | 4-8 | 15-25 |

| Intense Exercise | >15-25 | >25 |

| Post-exercise Recovery | Gradual return to resting levels | Gradual return to resting levels |

Conclusion

The journey of lactic acid in biochemistry is a compelling narrative of scientific discovery and evolving paradigms. From its humble origins as an isolate from sour milk, it has transitioned from being vilified as a waste product and the cause of muscle fatigue to being celebrated as a vital metabolic fuel and a sophisticated signaling molecule. The pioneering work of Scheele, Berzelius, Pasteur, Meyerhof, Hill, and the Coris laid the foundation for our current understanding. Modern research continues to unveil the intricate roles of lactate in physiology and pathophysiology, opening new avenues for therapeutic interventions in a range of conditions, from metabolic disorders to cancer. This technical guide serves as a testament to the dynamic nature of scientific inquiry and the enduring importance of this remarkable molecule.

References

- 1. LACTIC ACID [smakbo.github.io]

- 2. lactic-acid.com [lactic-acid.com]

- 3. scribd.com [scribd.com]

- 4. iva.se [iva.se]

- 5. Louis Pasteur - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. scielo.org.za [scielo.org.za]

- 8. nobelprize.org [nobelprize.org]

- 9. Otto Fritz Meyerhof and Muscle Biochemistry [japi.org]

- 10. Metabolism and the production of heat in muscles [animalresearch.info]

- 11. sportsci.org [sportsci.org]

- 12. nobelprize.org [nobelprize.org]

- 13. The legacy of A. V. Hill's Nobel Prize winning work on muscle energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carl Ferdinand Cori and Gerty Theresa Cori | Science History Institute [sciencehistory.org]

- 15. Carl and Gerty Cori: A collaboration that changed the face of biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbohydrate Metabolism - Carl and Gerty Cori | Invention & Technology Magazine [inventionandtech.com]

- 17. acs.org [acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Understanding L-Lactic Acid VS D-Lactic Acid: A Comprehensive Guide [xhlactics.com]

- 20. researchgate.net [researchgate.net]

- 21. The tortuous path of lactate shuttle discovery: From cinders and boards to the lab and ICU - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Lactate receptor GPR81 drives breast cancer growth and invasiveness through regulation of ECM properties and Notch ligand DLL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A lactate-induced Snail/STAT3 pathway drives GPR81 expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 26. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Lactic acid - Wikipedia [en.wikipedia.org]

- 28. nbinno.com [nbinno.com]

Stereoisomers of Lactic Acid: A Technical Guide to Their Biological Significance and Therapeutic Potential

For: Researchers, scientists, and drug development professionals.

Abstract

Lactic acid, a terminal product of glycolysis, exists as two distinct stereoisomers, L-(+)-lactic acid and D-(-)-lactic acid. These enantiomers, while chemically similar, exhibit profound differences in their biological roles, metabolic pathways, and clinical implications. This technical guide provides an in-depth exploration of the stereoisomers of lactic acid, detailing their physicochemical properties, metabolic fates, and multifaceted roles in physiology and pathology. We delve into the significance of L-lactic acid as a key metabolic fuel and signaling molecule, particularly in the context of cancer metabolism and the "Warburg effect." Conversely, we examine the origins and pathophysiology of D-lactic acid, a metabolite primarily of bacterial origin, and its association with the clinical syndrome of D-lactic acidosis. This guide also presents detailed experimental protocols for the chiral separation and analysis of lactic acid enantiomers, outlines key signaling pathways, and discusses the implications of lactic acid stereochemistry in drug development.

Introduction: The Chirality of Lactic Acid

Lactic acid (2-hydroxypropanoic acid) is a chiral molecule due to the presence of an asymmetric carbon atom at the C2 position, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxyl group, and a methyl group.[1] This chirality gives rise to two non-superimposable mirror images, or enantiomers: L-(+)-lactic acid and D-(-)-lactic acid.[2][3] The "L" and "D" designations refer to the configuration of the molecule, while the "(+)" and "(-)" indicate the direction in which they rotate plane-polarized light (dextrorotatory and levorotatory, respectively).

In mammals, L-lactic acid is the predominant physiological enantiomer, produced from pyruvate by the enzyme L-lactate dehydrogenase (L-LDH).[4] In contrast, D-lactic acid is not a significant product of mammalian metabolism but is produced by various microorganisms.[4] The stereospecificity of metabolic enzymes is central to the distinct biological significance of these two isomers.

Physicochemical and Biological Properties

The stereoisomers of lactic acid share identical physical properties such as melting point and pKa in an achiral environment but differ in their interaction with polarized light and, most importantly, with chiral biological molecules like enzymes and receptors.

Data Presentation: Properties of Lactic Acid Stereoisomers

| Property | L-(+)-Lactic Acid | D-(-)-Lactic Acid | DL-Lactic Acid (Racemic) | Reference(s) |

| Molar Mass | 90.08 g/mol | 90.08 g/mol | 90.08 g/mol | [2] |

| Melting Point | 52.8 °C | 52.8 °C | 16.8 °C | [5] |

| pKa | 3.86 | 3.86 | 3.86 | [6] |

| Specific Rotation ([α]D) | +3.8° | -3.8° | 0° | [2] |

| CAS Number | 79-33-4 | 10326-41-7 | 50-21-5 | [2] |

| Normal Human Blood Plasma Conc. | 0.5 - 2.0 mM | < 0.05 mM | - | [7][8] |

| Pathological Conc. (L-lactic acidosis) | > 4-5 mM | - | - | [8] |

| Pathological Conc. (D-lactic acidosis) | - | > 3 mM | - | [8] |

L-(+)-Lactic Acid: A Key Metabolic Player and Signaling Molecule

Long considered a metabolic waste product of anaerobic glycolysis, L-lactic acid is now recognized as a crucial metabolic fuel and a signaling molecule, or "lactormone," with diverse physiological and pathological roles.

L-Lactate Metabolism and the Cori Cycle

During intense exercise or in tissues with high glycolytic rates, L-lactate is produced from pyruvate by L-LDH. It is then transported out of the cells and can be taken up by other tissues, such as the liver, heart, and skeletal muscle, where it is converted back to pyruvate and utilized in the Krebs cycle for energy production. In the liver, L-lactate is a major substrate for gluconeogenesis through the Cori cycle.

L-Lactate in Cancer Metabolism: The Warburg Effect

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect," which leads to the production and accumulation of high levels of L-lactate even in the presence of oxygen.[9] This metabolic reprogramming is now understood to be advantageous for cancer cells, providing building blocks for anabolic processes and creating an acidic tumor microenvironment that promotes invasion, metastasis, and immune evasion.[9]

L-Lactate as a Signaling Molecule: The GPR81/HCAR1 Receptor

L-lactate can act as a signaling molecule by binding to and activating a G-protein coupled receptor, GPR81 (also known as HCAR1).[7][10] This receptor is expressed in various tissues, including adipose tissue, immune cells, and neurons.

Activation of GPR81 by L-lactate typically leads to the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) and protein kinase C (PKC) activity.[7][10][11] This signaling cascade can influence a variety of cellular processes, including lipolysis, inflammation, and neuronal activity.[8][10]

Figure 1: L-Lactate signaling pathway through the GPR81/HCAR1 receptor.

D-(-)-Lactic Acid: A Marker of Microbial Metabolism and Pathophysiology

D-lactic acid is primarily a product of bacterial fermentation and its accumulation in humans is associated with a distinct clinical syndrome known as D-lactic acidosis.

Sources of D-Lactic Acid

The main source of D-lactic acid in humans is the metabolic activity of gut microbiota, particularly species of Lactobacillus and Bifidobacterium.[12] In individuals with short bowel syndrome or other forms of malabsorption, an increased delivery of undigested carbohydrates to the colon can lead to bacterial overgrowth and excessive D-lactic acid production.[12]

D-Lactic Acidosis and Neurotoxicity

The human body has a limited capacity to metabolize D-lactic acid due to the stereospecificity of L-LDH.[4] Consequently, excessive production and absorption of D-lactic acid can lead to its accumulation in the blood, causing a high anion gap metabolic acidosis. A hallmark of D-lactic acidosis is the development of neurological symptoms, including confusion, ataxia, slurred speech, and encephalopathy.[12] Evidence suggests that D-lactate has a direct neurotoxic effect that is independent of the accompanying acidosis.[2][13][14] The precise molecular mechanisms of this neurotoxicity are still under investigation but may involve interference with neuronal energy metabolism and neurotransmitter systems.[15]

Experimental Protocols

The accurate quantification and differentiation of lactic acid stereoisomers are crucial for research and clinical diagnostics. Below are detailed methodologies for their analysis.

Chiral Separation of Lactic Acid Enantiomers by HPLC-MS/MS

This method allows for the sensitive and simultaneous quantification of L- and D-lactic acid in biological fluids.

-

Sample Preparation (Urine/Plasma):

-

To 100 µL of sample, add an internal standard (e.g., isotopically labeled lactic acid).

-

Deproteinize the sample by adding 400 µL of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

HPLC Conditions:

-

Column: Chirobiotic T (Teicoplanin-based) or similar chiral stationary phase.

-

Mobile Phase: Isocratic elution with a mixture of water, ethanol, acetic acid, and triethylamine (e.g., 17% water, 83% ethanol with 0.12% acetic acid and 0.30% triethylamine).[15]

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10-20 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection: Multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for L-lactic acid, D-lactic acid, and the internal standard.

-

Chiral Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves derivatization to create diastereomers that can be separated on a standard achiral GC column.

-

Sample Preparation and Derivatization:

-

Perform a liquid-liquid or solid-phase extraction to isolate organic acids from the biological matrix.

-

Dry the extract completely.

-

Derivatize the lactic acid enantiomers by esterification with a chiral alcohol (e.g., L-menthol or (-)-2-butanol) in the presence of an acid catalyst.

-

Further derivatize the hydroxyl group (e.g., with acetyl chloride or trifluoroacetic anhydride) to improve chromatographic properties.[16][17]

-

-

GC-MS Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient to separate the diastereomeric derivatives.

-

Injection Mode: Splitless.

-

MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for quantitative analysis.

-

In Vitro L-Lactate Treatment of Cancer Cells

This protocol outlines a general procedure to study the effect of L-lactate on cancer cell signaling.

-

Cell Culture:

-

Culture a cancer cell line of interest (e.g., HeLa) in standard growth medium (e.g., RPMI 1640 with 10% FBS) in a 96-well plate or larger culture vessel.[18]

-

-

Treatment:

-

Once cells reach the desired confluency, replace the growth medium with a medium containing different concentrations of L-lactic acid (e.g., 5, 10, 20 mM). Ensure the pH of the treatment media is adjusted to physiological levels.

-

Include a control group with no added L-lactic acid.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).[18]

-

-

Analysis:

-

Cell Viability/Proliferation: Perform an MTT or similar assay.

-

Signaling Pathway Analysis: Lyse the cells and perform Western blotting for key signaling proteins (e.g., phosphorylated and total PKA, PKC, Akt).

-

Metabolite Analysis: Collect the cell culture supernatant to measure L-lactate consumption or the production of other metabolites.[18]

-

Visualization of Experimental and Logical Workflows

Experimental Workflow for Chiral Lactic Acid Analysis

The following diagram illustrates a typical workflow for the analysis of lactic acid stereoisomers in biological samples.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] D-Lactic acid-induced neurotoxicity in a calf model. | Semantic Scholar [semanticscholar.org]

- 3. Lactic acid - Wikipedia [en.wikipedia.org]

- 4. Lactate Is Answerable for Brain Function and Treating Brain Diseases: Energy Substrates and Signal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches [frontiersin.org]

- 10. The Lactate Receptor HCAR1 Modulates Neuronal Network Activity through the Activation of Gα and Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

- 14. D-Lactic acid-induced neurotoxicity in a calf model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The regulatory effects of lactic acid on neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]

- 18. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]

Lactic Acid: A Pivotal Signaling Molecule in Intercellular Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, lactic acid was relegated to the status of a metabolic waste product, a mere indicator of anaerobic glycolysis. However, a paradigm shift in cellular biology has repositioned lactate as a critical signaling molecule, or "lactormone," orchestrating a diverse array of physiological and pathological processes. This technical guide provides a comprehensive overview of the signaling functions of lactic acid, with a focus on its role in intercellular communication. We delve into the molecular mechanisms of lactate transport and reception, its impact on key signaling pathways in cancer, immunology, and neuroscience, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target lactate signaling pathways.

Introduction: The Renaissance of Lactate

The observation by Otto Warburg that cancer cells exhibit a high rate of glycolysis with lactate production even in the presence of oxygen (the "Warburg effect") was an early clue to lactate's significance beyond simple energy metabolism.[1][2][3][4] It is now understood that lactate is not a metabolic dead-end but a dynamic molecule that shuttles between cells and tissues, acting as both a primary fuel source and a potent signaling molecule.[2][5][6][7][8] This intercellular communication mediated by lactate is crucial in diverse contexts, from regulating immune responses and angiogenesis to modulating neuronal activity and facilitating cancer progression.[4][6][9][10][11][12]

The Molecular Machinery of Lactate Signaling

The signaling functions of lactate are primarily mediated through two key molecular components: monocarboxylate transporters (MCTs) that facilitate its movement across cell membranes, and the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), which acts as a specific lactate sensor.

Monocarboxylate Transporters (MCTs)

MCTs are a family of proton-linked transporters responsible for the facilitated diffusion of lactate, pyruvate, and ketone bodies across the plasma membrane.[13][14] The direction of transport is dictated by the concentration gradients of lactate and protons. Four isoforms, MCT1-4, are particularly important in lactate signaling.

-

MCT1: Exhibits a high affinity for lactate and is widely expressed in oxidative tissues, where it primarily mediates lactate uptake.

-

MCT4: Has a lower affinity for lactate and is predominantly found in glycolytic cells, facilitating lactate export.[13]

-

MCT2: A high-affinity transporter primarily expressed in neurons, testicular cells, and the retinal pigment epithelium.[13][15]

-

MCT3: Found mainly in the retinal pigment and choroid plexus epithelia.[13]

The differential expression and kinetic properties of MCTs are fundamental to the establishment of lactate shuttles between different cell types.

The Lactate Receptor: GPR81 (HCAR1)

GPR81 is a Gi-coupled receptor that is activated by physiological concentrations of lactate.[6][16][17][18] Upon lactate binding, GPR81 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][16][17] This modulation of cAMP signaling underlies many of lactate's effects on cellular function.

Quantitative Data on Lactate Signaling

The following tables summarize key quantitative data related to lactate signaling, providing a reference for experimental design and interpretation.

| Parameter | Value | Cell/Tissue Type | Reference(s) |

| MCT1 Km for Lactate | 3.5 mM | General | [16] |

| MCT4 Km for Lactate | 17-34 mM | General | [16] |

| GPR81 EC50 for Lactate | 1-5 mM | Adipocytes | [19] |

Table 1: Kinetic Parameters of Lactate Transporters and Receptors. This table provides the Michaelis constant (Km) for MCT1 and MCT4, representing the substrate concentration at which the transport rate is half of the maximum. The half-maximal effective concentration (EC50) for GPR81 indicates the lactate concentration required to elicit a half-maximal response.

| Condition | Lactate Concentration (mM) | Reference(s) |

| Resting Muscle (extracellular) | 1.92 ± 0.13 | [1] |

| Exercising Muscle (blood) | Up to 20 | [19] |

| Tumor Microenvironment | 10-40 | [9] |

| Healthy Brain (extracellular) | 0.1 - 1.6 | [5] |

Table 2: Physiological and Pathophysiological Lactate Concentrations. This table presents typical lactate concentrations in different biological contexts, highlighting the dynamic range of this signaling molecule.

Lactate Signaling in Key Biological Processes

Cancer

In the tumor microenvironment, high lactate concentrations, a consequence of the Warburg effect, play a multifaceted role in cancer progression.[1][4][10][12][20][21]

-

Immune Evasion: Lactate suppresses the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[10] It can also promote the differentiation of immunosuppressive M2-like macrophages.[5][6]

-

Angiogenesis: Lactate stimulates angiogenesis by promoting the expression of pro-angiogenic factors like VEGF and IL-8.[10][12]

-

Metastasis: By acidifying the extracellular matrix, lactate can promote the breakdown of tissue barriers and enhance cancer cell invasion and metastasis.[10][20]

Caption: Lactate signaling pathways in the tumor microenvironment.

Immunology

Lactate is a potent immunomodulatory molecule, with its effects being highly context-dependent.[5][9][22]

-

Immunosuppression: In general, high lactate levels are immunosuppressive, inhibiting the proliferation and cytokine production of T cells and promoting the generation of regulatory T cells (Tregs).[5][9]

-

Pro-inflammatory Effects: In certain contexts, lactate can have pro-inflammatory effects. For instance, it can enhance the production of IL-23 by myeloid cells, which promotes the differentiation of Th17 cells.[5]

-

Macrophage Polarization: Lactate can drive the polarization of macrophages towards an M2-like phenotype, which is typically associated with tissue repair and immune suppression.[5][6]

Caption: Diverse effects of lactate on immune cell function.

Neuroscience

In the brain, lactate serves as both a crucial energy substrate for neurons and a signaling molecule that modulates neuronal activity.[15][23][24][25] The "astrocyte-neuron lactate shuttle" hypothesis posits that astrocytes produce lactate from glucose, which is then transported to neurons to fuel their energetic needs.[15][24]

-

Neuronal Excitability: Lactate has been shown to enhance the firing rate of cortical neurons.[23] This effect is mediated by the closure of ATP-sensitive potassium (KATP) channels following lactate uptake and metabolism.

-

Neuroprotection: Under conditions of metabolic stress, such as ischemia, lactate can act as a neuroprotective agent by providing an alternative energy source for neurons.[17]

-

Synaptic Plasticity: Lactate signaling is implicated in synaptic plasticity and memory formation, although the precise mechanisms are still under investigation.

Caption: The Astrocyte-Neuron Lactate Shuttle.

Experimental Protocols for Studying Lactate Signaling

This section provides detailed methodologies for key experiments used to investigate the role of lactate as a signaling molecule.

In Vivo Lactate Measurement using Microdialysis

Objective: To measure extracellular lactate concentrations in a specific tissue in a living animal.

Workflow:

Caption: Workflow for in vivo lactate measurement using microdialysis.

Detailed Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the target tissue (e.g., brain, muscle, tumor) of an anesthetized animal. The probe consists of a semi-permeable membrane at its tip.

-

Perfusion: Perfuse the probe with a sterile, isotonic solution (e.g., artificial cerebrospinal fluid for brain studies) at a slow, constant flow rate (typically 0.1-2 µL/min).

-

Equilibration: Allow the system to equilibrate for a period of time (e.g., 1-2 hours) to ensure a stable baseline.

-

Dialysate Collection: Collect the dialysate, which contains molecules that have diffused across the probe's membrane from the extracellular fluid, at regular intervals (e.g., every 10-30 minutes).

-

Lactate Analysis: Measure the lactate concentration in the collected dialysate samples using a suitable analytical method, such as an enzymatic assay coupled to a spectrophotometer or a dedicated lactate analyzer.

-

Data Analysis: Calculate the extracellular lactate concentration, taking into account the in vivo recovery rate of the probe, which can be determined using methods like the zero-flow rate method or by including a known concentration of a reference compound in the perfusate.

GPR81 Activation Assay (cAMP Measurement)

Objective: To determine if a compound (e.g., lactate) activates the GPR81 receptor by measuring changes in intracellular cAMP levels.

Workflow:

References

- 1. Continuous monitoring of extracellular lactate concentration by microdialysis lactography for the study of rat muscle metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Measurements Reveal Increased Nucleus Pulposus Lactate and Oxygen Concentrations in a Goat Model of Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of human tumor necrosis factor alpha, interleukin-6, and interleukin-10 is induced by lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor Microenvironment: Lactic Acid Promotes Tumor Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Online Quantification of Lactate Concentration in Microdialysate During Cerebral Activation Using 1H-MRS and Sensitive NMR Microcoil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactate adversely affects the in vitro formation of endothelial cell tubular structures through the action of TGF-β1 [inis.iaea.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]

- 9. annualreviews.org [annualreviews.org]

- 10. Lactate Engages Receptor Tyrosine Kinases Axl, Tie2, and Vascular Endothelial Growth Factor Receptor 2 to Activate Phosphoinositide 3-Kinase/Akt and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Lactate is an energy substrate for rodent cortical neurons and enhances their firing activity | eLife [elifesciences.org]

- 15. Lactate is an energy substrate for rodent cortical neurons and enhances their firing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The expression of lactate transporters (MCT1 and MCT4) in heart and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lsi.princeton.edu [lsi.princeton.edu]

- 18. Lactate as a supplemental fuel for synaptic transmission and neuronal network oscillations: Potentials and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of GRP81 lactate receptor in synaptic transmission regulation: does it enhance endocytosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lactate induces vascular permeability via disruption of VE-cadherin in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lactate-mediated histone lactylation promotes melanoma angiogenesis via IL-33/ST2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lactate Is a Metabolic Mediator That Shapes Immune Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Lactate and IL6 define separable paths of inflammatory metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Impact of Elevated Blood Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long misconceived as a mere metabolic waste product, lactate is now recognized as a critical signaling molecule and a key player in systemic and cellular physiology. Elevated blood lactate, or hyperlactatemia, is a common clinical finding in various pathological states, including sepsis, shock, and cancer, and is also a hallmark of intense physical exercise. Understanding the multifaceted physiological effects of elevated lactate is paramount for the development of novel therapeutic strategies. This technical guide provides an in-depth analysis of the core physiological effects of increased blood lactate levels, detailing the underlying molecular mechanisms, summarizing quantitative data, and outlining key experimental protocols.

Introduction: The Shifting Paradigm of Lactate

The traditional view of lactate as a toxic byproduct of anaerobic glycolysis has been supplanted by the "lactate shuttle" hypothesis. This concept posits that lactate is continuously produced and utilized by various cells and tissues under both aerobic and anaerobic conditions[1]. Lactate serves as a readily available fuel source, a precursor for gluconeogenesis, and a signaling molecule, or "lactormone," that orchestrates metabolic and cellular responses across the body[1][2][3]. It plays a pivotal role in cell-to-cell and intracellular communication, bridging glycolysis and oxidative phosphorylation[2].

Systemic Effects of Elevated Blood Lactate

Elevated circulating lactate levels trigger a cascade of physiological responses aimed at maintaining homeostasis.

Metabolic Homeostasis and the Cori Cycle

The Cori cycle, or lactic acid cycle, is a prime example of the intercellular lactate shuttle. During intense exercise or in hypoxic conditions, muscles produce lactate, which is then transported to the liver and kidneys[4][5][6][7]. In these organs, lactate is converted back to glucose via gluconeogenesis, which can then be returned to the muscles for energy[4][5][6][8]. This cycle is crucial for preventing lactic acidosis and replenishing glucose stores[5][6]. The regulation of the Cori cycle is complex, involving hormonal control by insulin, glucagon, and adrenaline, as well as being influenced by exercise intensity and nutritional status[8][9].

Cardiovascular and Respiratory Responses

Hyperlactatemia can lead to metabolic acidosis, a condition characterized by a decrease in blood pH. This drop in pH stimulates peripheral chemoreceptors, leading to an increase in ventilation to expel carbon dioxide and buffer the acidity. In severe cases, profound lactic acidosis (serum lactate > 4 mmol/L and pH < 7.35) can have significant hemodynamic consequences, potentially leading to organ failure[10].

Neurological Effects

The brain utilizes lactate as a significant energy substrate, particularly during periods of intense neuronal activity or when blood glucose levels are low. The astrocyte-neuron lactate shuttle hypothesis suggests that astrocytes produce lactate, which is then taken up and used by neurons as a fuel source[11]. While lactate is crucial for normal brain function, excessively high levels can be detrimental, contributing to intracellular acidification and oxidative stress[12].

Cellular and Molecular Mechanisms of Lactate Action

Lactate exerts its effects through a variety of cellular and molecular mechanisms, including receptor-mediated signaling and epigenetic modifications.

Lactate Transport

Lactate traverses cell membranes via a family of monocarboxylate transporters (MCTs), primarily MCT1 and MCT4[13]. MCT1 is typically involved in lactate uptake, while MCT4 facilitates lactate efflux[13][14]. The expression and regulation of these transporters are critical for maintaining cellular lactate homeostasis and are often altered in pathological conditions like cancer[15].

G-Protein Coupled Receptor 81 (GPR81/HCAR1) Signaling

Lactate is a natural ligand for the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1)[13][16][17]. GPR81 is highly expressed in adipocytes, as well as in various other tissues including skeletal muscle, brain, and immune cells[18][19][20].

Activation of GPR81 by lactate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[14][16][17]. This signaling cascade has diverse downstream effects, including:

-

Inhibition of Lipolysis: In fat cells, GPR81 activation suppresses the breakdown of triglycerides, a process known as lipolysis[16][17][18].

-

Immunomodulation: Lactate, through GPR81, can modulate the function of immune cells, often exerting anti-inflammatory effects[13][16][21].

-

Neuroprotection and Development: In the nervous system, GPR81 signaling is implicated in neuroprotection and the proper development of neural circuits[20].

Histone Lactylation: An Epigenetic Link

A groundbreaking discovery revealed that lactate can directly influence gene expression through a novel epigenetic modification known as histone lactylation[22][23]. Lactate-derived lactyl-CoA serves as the substrate for the lactylation of lysine residues on histones[22]. This modification can either activate or repress gene transcription, depending on the specific histone residue and cellular context[23][24]. Histone lactylation has been implicated in a range of biological processes, including:

-

Macrophage Polarization: During an immune response, histone lactylation plays a role in shifting pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype, contributing to the resolution of inflammation[23][24].

-

Cancer Progression: In the tumor microenvironment, histone lactylation can promote cancer cell proliferation and survival[25].

-

Metabolic Reprogramming: This epigenetic mark links cellular metabolism directly to the transcriptional regulation of genes involved in metabolic pathways[25][26].

References

- 1. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]

- 2. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Science and Translation of Lactate Shuttle Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. Cori cycle - Wikipedia [en.wikipedia.org]

- 6. Cori Cycle: What It Is and Why It Is Important [verywellhealth.com]

- 7. litfl.com [litfl.com]

- 8. thesciencenotes.com [thesciencenotes.com]

- 9. Cori Cycle: Steps, Regulation, and Importance • Microbe Online [microbeonline.com]

- 10. Lactic Acidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Lactate Transport and Metabolism in the Human Brain: Implications for the Astrocyte-Neuron Lactate Shuttle Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Lactate’s impact on immune cells in sepsis: unraveling the complex interplay [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches [frontiersin.org]

- 16. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. mdpi.com [mdpi.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. mdpi.com [mdpi.com]

- 21. Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Histone lactylation links metabolism and gene regulation — Synthesis-Based BioFusion Technology Lab [biochemistry.khu.ac.kr]

- 23. Metabolic regulation of gene expression by histone lactylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | The role and mechanism of histone lactylation in health and diseases [frontiersin.org]

- 25. Lactate, histone lactylation and cancer hallmarks | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 26. Linking lactate metabolism to muscle GDF15 release during mitochondrial stress | EurekAlert! [eurekalert.org]

Lactic Acid Bacteria and their Role in Fermentation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lactic Acid Bacteria (LAB), detailing their metabolic pathways, role in fermentation, and applications in various industries, with a particular focus on their relevance to pharmaceutical and drug development.

Introduction to Lactic Acid Bacteria (LAB)

Lactic acid bacteria are a group of Gram-positive, non-sporing, and non-respiring cocci or rods.[1] They are pivotal in many industrial fermentation processes, primarily for the production of fermented foods and more recently, for their potential as therapeutic delivery vehicles.[2][3] The primary metabolic hallmark of LAB is the fermentation of carbohydrates to produce lactic acid.[4][5] This acidification process is a key mechanism for food preservation by inhibiting the growth of spoilage microorganisms.[4][6] LAB are generally recognized as safe (GRAS), making them suitable for a wide range of applications in the food and pharmaceutical industries.[3]

Metabolic Pathways in Lactic Acid Bacteria

LAB exhibit two primary metabolic pathways for the fermentation of glucose: homolactic and heterolactic fermentation.[5][7] The specific pathway utilized depends on the species and the available enzymes.[8]

Homolactic Fermentation

In homolactic fermentation, one molecule of glucose is converted into two molecules of lactic acid, yielding two molecules of ATP.[1][7] This process is characteristic of genera such as Lactococcus and some Lactobacillus species.[5] The key enzyme in this pathway is aldolase.[5] The overall reaction is:

Glucose + 2 ADP + 2 Pi → 2 Lactate + 2 ATP[7]

Heterolactic Fermentation

Heterolactic fermentation is characterized by the production of lactic acid, carbon dioxide, and either ethanol or acetic acid from one molecule of glucose.[1][7] This pathway, also known as the phosphoketolase pathway, is utilized by genera such as Leuconostoc and some Lactobacillus species.[5] Theoretically, 1 mole of glucose yields 1 mole of lactic acid, 1 mole of ethanol, and 1 mole of CO2.[9]

Quantitative Data on LAB Fermentation

The efficiency and products of LAB fermentation can be influenced by various factors including substrate, strain, and environmental conditions.

| Parameter | Value | Organism | Substrate | Reference |

| Lactic Acid Yield | 0.71 g/g | Lactobacillus rhamnosus | Cassava Powder | [10] |

| Lactic Acid Concentration | 175 g/L | Lactobacillus rhamnosus | Cassava Powder | [10] |

| Lactic Acid Productivity | 1.8 g/(L·h) | Lactobacillus rhamnosus | Cassava Powder | [10] |

| Lactic Acid Yield | 0.870 g/g | Enterococcus mundii | Glucose, Xylose, Cellobiose | [11] |

| Optical Purity (L-lactic acid) | >99% | Enterococcus mundii | Glucose, Xylose, Cellobiose | [11] |

| Lactic Acid Concentration | 175.84 g/L | Lactobacillus casei Ke11 | Sucrose | [12] |

| Lactic Acid Productivity | 3.74 g/L/h | Lactobacillus casei Ke11 | Sucrose | [12] |

| Lactic Acid Yield | 95% | Lactobacillus casei Ke11 | Sucrose | [12] |

| Reducing Sugar Content (Co-culture) | 0.31 ± 0.01 g/100 g | Lactobacillus sp. L7 & L729 | Simulated Vinegar Medium | [13] |

| Total Acid Content (Co-culture) | 3.02 ± 0.06 g/100 g | Lactobacillus sp. L7 & L729 | Simulated Vinegar Medium | [13] |

Experimental Protocols

Cultivation of Lactic Acid Bacteria

A standardized protocol for the activation and cultivation of LAB is crucial for reproducible fermentation outcomes.

Objective: To activate and cultivate LAB strains for fermentation.

Materials:

-

LAB cryo-culture

-

MRS (De Man, Rogosa, Sharpe) broth or other suitable medium[14][15]

-

Sterile culture tubes

-

Incubator (aerobic or anaerobic as required)[14]

-

Spectrophotometer

Procedure:

-

Aseptically transfer the cryo-preserved LAB culture to a tube containing fresh MRS broth.

-

Incubate the culture under appropriate conditions (e.g., 37°C, anaerobic) for 16-24 hours, or until turbidity is observed.[15]

-

Monitor bacterial growth by measuring the optical density (OD) at 610 nm. An OD between 0.7 and 0.9 typically indicates active growth.[15]

-

For inoculum preparation, subculture the activated strain into a larger volume of fresh medium and incubate until the desired cell density is reached.

-

Perform serial dilutions and plate on MRS agar to determine the colony-forming units (CFU/mL).[16]

Metabolite Analysis using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and semi-quantification of metabolites produced by LAB.[17]

Objective: To profile the metabolic fingerprint of LAB.

Materials:

-

LAB culture supernatant

-

Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)[17]

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Derivatization:

-

Evaporate the extracted sample to dryness.

-

Add the derivatization reagent and incubate to convert non-volatile metabolites into volatile derivatives suitable for GC analysis.[17]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the metabolites based on their retention times in the gas chromatograph.

-

Detect and identify the metabolites based on their mass spectra.

-

-

Data Analysis:

-

Process the raw data to identify peaks and compare the mass spectra with a reference library.

-

Perform statistical analysis (e.g., Principal Component Analysis) to identify differences in metabolite profiles between samples.[18]

-

Role in Drug Development and Therapeutics

The application of LAB in the pharmaceutical sector is a rapidly growing field. Their GRAS status and ability to survive in the gastrointestinal tract make them ideal candidates for various therapeutic applications.

Probiotics and Gut Health

Many LAB strains are considered probiotics, which are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host. They contribute to gut health by:

-

Improving the balance of the intestinal microbiota.[20]

-

Protecting against pathogens.[20]

-

Modulating the host's immune system.[20]

Drug Delivery Systems

Genetically engineered LAB are being developed as vehicles for the targeted delivery of therapeutic molecules.[2][20][21] This approach offers several advantages:

-

Targeted Delivery: LAB can deliver therapeutics directly to the mucosal surfaces of the intestine, concentrating the drug at the site of action.[20]

-

Reduced Systemic Side Effects: Localized delivery can reduce the required drug dosage and minimize systemic side effects.[20]

-

Synergistic Effects: The probiotic properties of the LAB vector can provide additional health benefits.[20]

Engineered LAB have been investigated for the delivery of various therapeutic agents, including cytokines (e.g., IL-10) for inflammatory bowel disease and antigens for DNA vaccines.[20][21]

Conclusion

Lactic acid bacteria are a versatile group of microorganisms with significant roles in both traditional fermentation and modern biotechnology. Their well-characterized metabolic pathways, coupled with their safety profile, make them invaluable for the food industry. Furthermore, advancements in genetic engineering have opened up new avenues for their use as sophisticated drug delivery platforms. For researchers and professionals in drug development, a thorough understanding of the biology and technological applications of LAB is essential for harnessing their full potential in developing novel and effective therapies.

References

- 1. Lactic acid bacteria as starter cultures: An update in their metabolism and genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Lactic Acid Bacteria for Delivery of Endogenous or Engineered Therapeutic Molecules [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Lactic Acid Fermentation | ChemTalk [chemistrytalk.org]

- 5. Metabolism Characteristics of Lactic Acid Bacteria and the Expanding Applications in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lactic acid fermentation - Wikipedia [en.wikipedia.org]

- 8. mro.massey.ac.nz [mro.massey.ac.nz]

- 9. Frontiers | Metabolism Characteristics of Lactic Acid Bacteria and the Expanding Applications in Food Industry [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Study on the Fermentation Characteristics of Selective Lactic Acid Bacteria in Shanxi Aged Vinegar: Pure Culture Versus Co-Culture [mdpi.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. The Cultivation, Growth, and Viability of Lactic Acid Bacteria: A Quality Control Perspective [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. A GC-MS Based Metabolic Profiling of Probiotic Lactic Acid Bacteria Isolated from Traditional Food Products - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oatext.com [oatext.com]

- 21. Lactic Acid Bacteria as Delivery Vehicle for Therapeutics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways to Lactic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core metabolic pathways leading to the synthesis of lactic acid. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on cellular metabolism, oncology, and related fields. This guide details the central biochemical route of glycolysis, the fate of its end-product pyruvate under anaerobic conditions, and the systemic interplay of lactate through the Cori cycle. Furthermore, it delves into the key signaling pathways that regulate this metabolic axis, providing insights into potential therapeutic targets. The guide also includes detailed experimental protocols for the quantification of lactate and the analysis of metabolic flux, alongside quantitative data to support experimental design and interpretation.

The Core Metabolic Pathway: From Glucose to Lactate

The primary metabolic pathway for the synthesis of lactic acid is anaerobic glycolysis. This process involves the conversion of a six-carbon glucose molecule into two three-carbon molecules of pyruvate.[1][2][3] In the absence of sufficient oxygen, or in cells with a high glycolytic rate, pyruvate is then reduced to lactate.[3][4]

Glycolysis: The Preparatory Phase

Glycolysis is a sequence of ten enzymatic reactions occurring in the cytoplasm of virtually all cells.[1] This pathway can be divided into two main phases: the energy investment phase and the energy payoff phase. The net result of glycolysis is the production of two molecules of pyruvate, two molecules of ATP, and two molecules of NADH per molecule of glucose.[1][2]

The Fate of Pyruvate: The Anaerobic Switch to Lactate

Under aerobic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for complete oxidation.[2] However, under anaerobic conditions, or in cells exhibiting the Warburg effect (aerobic glycolysis), the mitochondrial capacity for pyruvate oxidation is exceeded.[5] To regenerate the NAD+ required for the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis to continue, pyruvate is reduced to lactate in the cytoplasm.[4] This reaction is catalyzed by the enzyme lactate dehydrogenase (LDH).[4]

The Cori Cycle: Systemic Lactate Metabolism

Lactate is not merely a waste product. It can be transported out of the producing cells and circulate in the bloodstream. The Cori cycle, or lactic acid cycle, describes the metabolic pathway where lactate produced by anaerobic glycolysis in muscles is transported to the liver.[6][7] In the liver, lactate is converted back to glucose via gluconeogenesis. This newly formed glucose can then be released back into the bloodstream and taken up by the muscles to be used for energy or stored as glycogen.[6][7]

Quantitative Data on Lactic Acid Synthesis

Understanding the quantitative aspects of glycolysis and lactate production is crucial for metabolic research. The following tables summarize key quantitative data related to enzyme kinetics, metabolite concentrations, and lactate production rates.

Table 1: Kinetic Parameters of Key Glycolytic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Source(s) |

| Hexokinase 1 (Human) | Glucose | 30 - 100 | - | - | [8] |

| ATP | 100 - 400 | - | - | [8] | |

| Phosphofructokinase-1 (Human Platelet) | Fructose-6-Phosphate | 70 ± 10 | - | - | [9] |

| ATP (substrate) | 10 ± 2 | - | - | [9] | |

| Pyruvate Kinase (Human Muscle, MA form) | Phosphoenolpyruvate | 50 - 100 | - | - | [10] |

| ADP | 200 - 300 | - | - | [10] | |

| Lactate Dehydrogenase A (Human) | Pyruvate | 100 - 200 | - | ~250 | [11] |

| NADH | 10 - 20 | - | - | [11] |

Note: Vmax and kcat values are highly dependent on assay conditions and enzyme purity and are therefore often reported in relative terms or not at all in comparative studies.

Table 2: Intracellular Concentrations of Glycolytic Intermediates (Normoxia vs. Hypoxia)

| Metabolite | Cell Type | Condition | Concentration (nmol/10⁶ cells) | Source(s) |

| Glucose-6-phosphate | Human Breast Cancer (MDA-MB-231) | Normoxia (21% O₂) | ~1.5 | [12] |

| Hypoxia (1% O₂) | ~3.0 | [12] | ||

| Fructose-6-phosphate | Human Breast Cancer (MDA-MB-231) | Normoxia (21% O₂) | ~0.5 | [12] |

| Hypoxia (1% O₂) | ~1.0 | [12] | ||

| Fructose-1,6-bisphosphate | Human Breast Cancer (MDA-MB-231) | Normoxia (21% O₂) | ~0.8 | [12] |

| Hypoxia (1% O₂) | ~2.5 | [12] | ||

| Glyceraldehyde-3-phosphate | Human Breast Cancer (MDA-MB-231) | Normoxia (21% O₂) | ~0.1 | [12] |

| Hypoxia (1% O₂) | ~0.3 | [12] | ||

| 3-Phosphoglycerate | Human Breast Cancer (MDA-MB-231) | Normoxia (21% O₂) | ~0.4 | [12] |

| Hypoxia (1% O₂) | ~1.2 | [12] | ||

| Phosphoenolpyruvate | Human Breast Cancer (MDA-MB-231) | Normoxia (21% O₂) | ~0.2 | [12] |

| Hypoxia (1% O₂) | ~0.6 | [12] | ||

| Pyruvate | Human Breast Cancer (MDA-MB-231) | Normoxia (21% O₂) | ~0.5 | [12] |

| Hypoxia (1% O₂) | ~1.5 | [12] | ||

| Lactate | Human Breast Cancer (MDA-MB-231) | Normoxia (21% O₂) | ~5.0 | [12] |

| Hypoxia (1% O₂) | ~15.0 | [12] |

Table 3: Glucose Consumption and Lactate Production Rates in Cancer Cell Lines

| Cell Line | Cancer Type | Glucose Consumption (nmol/h/10⁶ cells) | Lactate Production (nmol/h/10⁶ cells) | Source(s) |

| A549 | Lung Adenocarcinoma | ~100 - 150 | ~150 - 250 | [3][5][13] |

| H358 | Non-Small Cell Lung | ~50 - 80 | ~80 - 120 | [5][13] |

| MCF7 | Breast Adenocarcinoma | ~50 - 100 | ~80 - 150 | [14] |

| MDA-MB-231 | Breast Adenocarcinoma | ~120 - 180 | ~200 - 300 | [14] |

| PANC-1 | Pancreatic Carcinoma | ~80 - 120 | ~130 - 200 | [12] |

| HeLa | Cervical Adenocarcinoma | ~90 - 140 | ~150 - 220 | [12] |

Note: These values are approximate and can vary significantly based on culture conditions, cell passage number, and measurement techniques.

Signaling Pathways Regulating Lactic Acid Synthesis

The shift towards lactate production is not a passive process but is tightly regulated by complex signaling networks. These pathways respond to various intracellular and extracellular cues, including oxygen availability, growth factor stimulation, and cellular energy status.

HIF-1α Signaling Pathway

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels.[15][16] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in glycolysis and lactate production.[15] This includes genes encoding glucose transporters (e.g., GLUT1) and key glycolytic enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase.[15] Crucially, HIF-1α also upregulates the expression of lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, and pyruvate dehydrogenase kinase 1 (PDK1), which inhibits the entry of pyruvate into the TCA cycle.[17]

Caption: HIF-1α signaling pathway in response to hypoxia.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[12][18] Activation of this pathway by growth factors leads to the phosphorylation and activation of Akt.[18] Activated Akt promotes glycolysis and lactate production through several mechanisms: it increases the expression and translocation of glucose transporters (GLUTs) to the cell surface, enhances the activity of key glycolytic enzymes like hexokinase and phosphofructokinase, and can also lead to the stabilization of HIF-1α.[12][18]

Caption: PI3K/Akt signaling pathway and its role in glycolysis.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated in response to an increase in the cellular AMP/ATP ratio, indicating low energy status.[6] Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP.[6] AMPK can stimulate glycolysis by promoting the activity of phosphofructokinase 2 (PFK2), which produces fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase 1 (PFK1).

Caption: AMPK signaling pathway in the regulation of glycolysis.

Experimental Protocols

Accurate measurement of lactate production and glycolytic flux is essential for studying metabolic pathways. The following sections provide detailed methodologies for key experiments.

Measurement of Extracellular Lactate Concentration

This protocol describes a common enzymatic assay to determine the concentration of lactate in cell culture supernatant.

Principle: Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the lactate concentration in the sample.

Materials:

-

Glycine-Hydrazine Buffer (0.4 M Glycine, 0.5 M Hydrazine, pH 9.2)

-

NAD+ solution (20 mg/mL in water)

-

Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., 5 mg/mL)

-

L-Lactic acid standard solution (e.g., 10 mM)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Standard Curve Preparation: Prepare a series of lactate standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) by diluting the 10 mM stock solution in the same culture medium as the samples.

-

Sample Preparation: Collect cell culture supernatant at desired time points. Centrifuge to remove any cells or debris. If necessary, dilute the supernatant to fall within the range of the standard curve.

-

Reaction Mixture Preparation: For each well, prepare a reaction mixture containing:

-

200 µL Glycine-Hydrazine Buffer

-

10 µL NAD+ solution

-

-

Assay:

-

Add 210 µL of the reaction mixture to each well of the 96-well plate.

-

Add 10 µL of standard or sample to the appropriate wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 5 µL of LDH solution to each well to start the reaction.

-

Incubate at 37°C for 60 minutes.

-

Measure the absorbance at 340 nm.

-

-

Calculation: Subtract the absorbance of the blank (0 mM lactate) from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the standard curve to determine the lactate concentration in the samples.

¹³C-Based Metabolic Flux Analysis (MFA) of Glycolysis

This protocol provides a general workflow for using stable isotope tracers to quantify the flux through glycolysis.[1]

Principle: Cells are cultured in the presence of a ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]glucose). The incorporation of ¹³C into downstream glycolytic intermediates is measured by mass spectrometry (MS). The resulting labeling patterns are then used in computational models to calculate the intracellular metabolic fluxes.[1]

Materials:

-

Cell culture medium lacking glucose

-

¹³C-labeled glucose tracer (e.g., [U-¹³C₆]glucose)

-

Methanol, Chloroform, and Water for metabolite extraction

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the regular medium with the medium containing the ¹³C-labeled glucose tracer.

-

Incubate for a period sufficient to reach isotopic steady state (typically several hours to a full cell cycle, depending on the cell type).

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Perform a phase separation by adding chloroform and water. The polar metabolites will be in the aqueous phase.

-

-

Sample Analysis:

-

Dry the aqueous phase containing the polar metabolites.

-

Derivatize the metabolites to make them volatile for GC-MS analysis.

-

Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distribution of glycolytic intermediates.

-

-

Flux Calculation:

-

Use a computational flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of central carbon metabolism.

-

The software will estimate the intracellular fluxes that best explain the observed labeling patterns.

-

Caption: Workflow for ¹³C-Based Metabolic Flux Analysis.

Extracellular Flux Analysis of Glycolytic Rate (Seahorse XF)

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR) as an indicator of the glycolytic rate in real-time.

Principle: The Seahorse XF Analyzer measures the rate of change of dissolved oxygen (Oxygen Consumption Rate, OCR) and pH (Extracellular Acidification Rate, ECAR) in the medium immediately surrounding the cells. The production of lactate via glycolysis results in the extrusion of protons, leading to a decrease in the extracellular pH, which is measured as an increase in ECAR.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96, XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose) or Glycolytic Rate Assay Kit (containing rotenone/antimycin A and 2-deoxyglucose)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.

-

Assay Preparation:

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the cells at 37°C in a non-CO₂ incubator for 1 hour to allow the temperature and pH to equilibrate.

-

Load the injector ports of the hydrated sensor cartridge with the compounds from the Glycolytic Rate Assay Kit (rotenone/antimycin A and 2-DG).

-

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate and start the assay.

-

The instrument will measure baseline OCR and ECAR, and then sequentially inject the compounds to determine the glycolytic rate.

-

The injection of rotenone and antimycin A inhibits mitochondrial respiration, forcing the cells to rely on glycolysis for ATP production. The subsequent increase in ECAR represents the maximal glycolytic capacity. The final injection of 2-deoxyglucose (2-DG), a competitive inhibitor of hexokinase, shuts down glycolysis and confirms that the measured ECAR is due to glycolysis.

-

-

Data Analysis: The Seahorse XF software calculates the glycolytic proton efflux rate (glycoPER), which is a more accurate measure of the glycolytic rate as it accounts for acidification from CO₂ produced by mitochondrial respiration.

Caption: Workflow for Seahorse XF Glycolytic Rate Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Metabolic regulation of cancer cell side population by glucose through activation of the Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia Changes Energy Metabolism and Growth Rate in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hpst.cz [hpst.cz]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Characteristics of hexokinase, pyruvate kinase, and glucose-6-phosphate dehydrogenase during adult and neonatal reticulocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypoxia Signaling in Cancer: From Basics to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic properties of human muscle pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cs.tufts.edu [cs.tufts.edu]

- 12. researchgate.net [researchgate.net]

- 13. Hypoxia Changes Energy Metabolism and Growth Rate in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. agilent.com [agilent.com]

- 18. agilent.com [agilent.com]

Lactic Acid in the Tumor Microenvironment: A Core Driver of Cancer Metabolism and Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once dismissed as a mere metabolic byproduct of glycolysis, lactic acid, and its conjugate base lactate, have emerged as central players in the tumor microenvironment (TME). Far from being a waste product, lactate is a critical signaling molecule and metabolic fuel that orchestrates a profound reprogramming of cancer cells and surrounding stromal and immune cells. This guide provides a comprehensive technical overview of the multifaceted roles of lactic acid in cancer metabolism, detailing its impact on signaling pathways, immune evasion, angiogenesis, and metastasis. We present quantitative data on lactate concentrations in various tumors, detailed experimental protocols for its study, and visual representations of key signaling pathways to equip researchers and drug development professionals with a thorough understanding of this pivotal oncometabolite.

The Warburg Effect and Lactate Production in Cancer